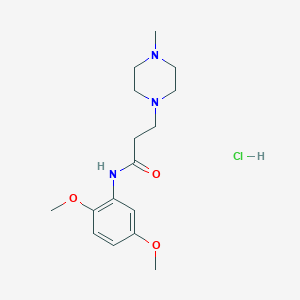
3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide
Descripción general
Descripción
3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide is a chemical compound commonly known as HMPPA. It is a synthetic compound that has shown potential in various scientific research studies. The compound is a member of the amide family and has a molecular weight of 345.4 g/mol. HMPPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of HMPPA is still under investigation. However, it has been suggested that the compound acts as an inhibitor of certain enzymes and proteins that are involved in disease progression. HMPPA has been shown to inhibit the activity of certain enzymes that are responsible for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
HMPPA has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress. HMPPA has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, HMPPA has been shown to have analgesic properties, which can help reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HMPPA in lab experiments is its stability and purity. The synthesis method has been optimized to produce a pure form of HMPPA with minimal impurities. Additionally, HMPPA has shown potential in various scientific research studies, making it a useful compound for researchers. However, one of the limitations of using HMPPA in lab experiments is its cost. The compound is relatively expensive, which can limit its use in some research studies.
Direcciones Futuras
There are many potential future directions for the research of HMPPA. One potential direction is the development of new drugs and drug delivery systems based on the compound. HMPPA has shown potential as a therapeutic agent for the treatment of various diseases, and further research could lead to the development of new drugs based on the compound. Another potential direction is the investigation of the mechanism of action of HMPPA. Further research could help to elucidate the exact mechanism by which the compound acts, which could lead to the development of more effective drugs. Finally, future research could focus on the synthesis of new derivatives of HMPPA with improved properties and potential applications in scientific research.
Aplicaciones Científicas De Investigación
HMPPA has been used in various scientific research studies due to its potential applications in different fields. One of the primary applications of HMPPA is in the field of medicinal chemistry. The compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. HMPPA has also been used in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-26-18-13-11-17(12-14-18)23-22(25)15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24/h2-14,20,24H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVIAKWGNRRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-hydroxypropyl)-N-[(5-methyl-2-thienyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3942063.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3942065.png)
![6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942068.png)
![4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3942073.png)

![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3942096.png)


![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3942123.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-methyl-3-phenylpropyl)piperazine oxalate](/img/structure/B3942149.png)

![methyl (2S,4R)-1-{[4-(acetylamino)phenyl]sulfonyl}-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3942178.png)
